Colletoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H24O3 |
|---|---|
Molecular Weight |
252.35 g/mol |
IUPAC Name |
(1S,4S,5S,9S)-9-hydroxy-8-methyl-1-propan-2-ylspiro[4.5]dec-7-ene-4-carboxylic acid |
InChI |
InChI=1S/C15H24O3/c1-9(2)11-4-5-12(14(17)18)15(11)7-6-10(3)13(16)8-15/h6,9,11-13,16H,4-5,7-8H2,1-3H3,(H,17,18)/t11-,12+,13-,15-/m0/s1 |
InChI Key |
ZIOMQRRFPWLXDN-XFMPKHEZSA-N |
Isomeric SMILES |
CC1=CC[C@]2(C[C@@H]1O)[C@@H](CC[C@@H]2C(=O)O)C(C)C |
Canonical SMILES |
CC1=CCC2(CC1O)C(CCC2C(=O)O)C(C)C |
Synonyms |
colletoic acid |
Origin of Product |
United States |
Structural Elucidation and Stereochemical Characterization
The determination of the complex structure of colletoic acid, an acorene-type sesquiterpene, has been accomplished through a combination of advanced spectroscopic techniques and chemical methods. nih.gov These approaches have provided a comprehensive understanding of its molecular framework.
Advanced Spectroscopic Methodologies for Structure Determination
A suite of spectroscopic methods has been instrumental in piecing together the molecular puzzle of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in defining the connectivity and stereochemistry of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments have been employed to assign the proton (¹H) and carbon (¹³C) signals of the molecule. nih.govoxinst.com
Spectra are often recorded in deuterated solvents such as chloroform (B151607) (CDCl₃), methanol-d₄ (CD₃OD), dimethyl sulfoxide-d₆ (DMSO-d₆), or acetone-d₆. nih.gov The chemical shifts (δ) are reported in parts per million (ppm) and are crucial for identifying the electronic environment of each nucleus. For instance, the acidic proton of the carboxylic acid group in similar structures typically appears in the downfield region of the ¹H NMR spectrum, around 10-12 ppm, often as a broad singlet. libretexts.org Protons on carbons adjacent to the carboxylic acid are generally found in the 2-3 ppm range. libretexts.org
In ¹³C NMR spectroscopy, the carbonyl carbon of a carboxylic acid is characteristically deshielded and appears in the range of 160-180 ppm. libretexts.org Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), have been vital in establishing the connectivity between adjacent protons and between protons and their directly attached carbons, respectively. oxinst.comlibretexts.org More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) help in identifying longer-range couplings between protons and carbons, which is essential for assembling the complete carbon skeleton. researchgate.net
Table 1: Representative NMR Data for this compound and Related Structures
| Nucleus | Typical Chemical Shift Range (ppm) | Notes |
|---|---|---|
| Carboxyl Proton (-COOH) | 10.0 - 12.0 | Broad singlet, exchangeable with D₂O. libretexts.org |
| Protons α to COOH | 2.0 - 3.0 | Deshielded by the adjacent carbonyl group. libretexts.org |
| Carbonyl Carbon (-COOH) | 160 - 180 | Highly deshielded. libretexts.org |
| Spirocenter Carbon | Varies | Chemical shift is dependent on the specific substituents. |
| Olefinic Protons | 5.0 - 7.0 | Location depends on the position within the ring system. |
| Olefinic Carbons | 100 - 150 | Location depends on the position within the ring system. |
Mass spectrometry (MS) provides critical information about the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), allows for the determination of the precise molecular formula. nih.gov
Fragmentation analysis, particularly in tandem mass spectrometry (MS/MS) experiments, offers insights into the structural components of the molecule. wikipedia.org The fragmentation patterns observed are characteristic of the molecule's structure. For carboxylic acids, common fragmentation pathways include the loss of a hydroxyl group (M-17) or the entire carboxyl group (M-45). libretexts.org The specific fragmentation of the acorene skeleton provides further confirmation of the proposed structure. nih.gov
Single-crystal X-ray diffraction analysis has provided the most definitive evidence for the three-dimensional structure of this compound. nih.gov This technique allows for the precise determination of bond lengths, bond angles, and the absolute stereochemistry of the molecule.
To facilitate the growth of suitable crystals, this compound has been studied as a complex with the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). An X-ray crystal structure of 11β-HSD1 bound to this compound has been determined at a resolution of 2.6 Å. nih.govnih.gov This analysis not only confirmed the structure of this compound but also revealed the specific interactions between the inhibitor and the enzyme's active site. nih.gov The use of heavy atom derivatives can also be employed to solve the phase problem in crystallography. numberanalytics.com
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The carboxylic acid group exhibits a characteristic broad O-H stretching absorption in the region of 2500-3300 cm⁻¹ and a strong C=O stretching absorption around 1700 cm⁻¹. libretexts.org
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the conjugated systems within the molecule. msu.edu The presence of double bonds and the carbonyl group in this compound results in electronic transitions that lead to absorption in the UV region. The specific wavelength of maximum absorbance (λmax) is indicative of the extent of conjugation. libretexts.org
Table 2: Spectroscopic Data for this compound Functional Groups
| Spectroscopic Technique | Functional Group | Characteristic Absorption |
|---|---|---|
| Infrared (IR) | Carboxylic Acid O-H | 2500-3300 cm⁻¹ (broad) libretexts.org |
| Infrared (IR) | Carbonyl C=O | ~1700 cm⁻¹ (strong) libretexts.org |
| UV-Vis | Conjugated System | ~210 nm (without extensive conjugation) libretexts.org |
X-ray Crystallography of this compound Complexes and Derivatives
Determination of Absolute and Relative Stereochemistry
The determination of the precise three-dimensional arrangement of atoms, known as stereochemistry, is crucial for understanding the biological activity of this compound. This involves establishing both the relative and absolute configuration of its stereocenters. unacademy.comox.ac.uk
The relative configuration, which describes the spatial relationship between different chiral centers within the molecule, was initially inferred from NMR data, particularly through the analysis of nuclear Overhauser effect (NOE) experiments. However, the definitive assignment of both relative and absolute stereochemistry has been achieved through single-crystal X-ray diffraction analysis. nih.gov Additionally, a modified Mosher's method has been utilized to establish the absolute structure of this compound. nih.gov The synthesis of specific enantiomers has also played a role in confirming the absolute configuration. nih.gov
Computational Chemistry Approaches in Structural Confirmation
Computational chemistry has become an invaluable tool for corroborating and predicting the structural features of complex molecules like this compound. researchgate.net Methods such as Density Functional Theory (DFT) can be used to calculate the optimized geometry of the molecule and to predict its NMR and IR spectra. samipubco.com
These theoretical calculations can then be compared with the experimental data to provide further confidence in the proposed structure. For example, computational models can help to rationalize the observed stereoselectivity in certain chemical reactions during the total synthesis of this compound. acs.org By calculating the energies of different possible transition states, chemists can understand why a particular stereoisomer is formed preferentially. acs.org
Biosynthetic Pathways and Precursor Incorporation Studies
Proposed Biosynthetic Routes to the Colletoic Acid Scaffold
The biosynthesis of sesquiterpenoids in fungi universally proceeds from the precursor farnesyl pyrophosphate (FPP). FPP itself is synthesized via the mevalonate (B85504) pathway, which utilizes acetyl-CoA as the primary building block. nih.govlibretexts.org The carbon backbone of this compound, which belongs to the acorane family of sesquiterpenes, is characterized by a unique spiro[4.5]decane ring system. researchgate.net
The proposed biosynthetic route to the core scaffold of this compound likely involves the following key transformations:
Cyclization of FPP: The linear precursor, farnesyl pyrophosphate, is first cyclized by a specific terpene synthase (terpene cyclase). This initial cyclization is the crucial step that defines the fundamental carbon skeleton. For the acorane scaffold, this involves a complex series of carbocation-mediated cyclizations and rearrangements to form the characteristic spirocyclic structure.
Post-Cyclization Modifications: Following the formation of the initial hydrocarbon scaffold (a proto-acorane), a series of "tailoring" reactions occur. These modifications are catalyzed by various enzymes, primarily from the cytochrome P450 monooxygenase superfamily. These enzymes are responsible for introducing the hydroxyl and carboxylic acid functional groups found in the final colleto.ic acid molecule through stereospecific oxidation reactions.
The formation of the highly congested quaternary spirocenter is a significant biosynthetic challenge, likely orchestrated by the precise folding of the substrate within the terpene synthase active site. researchgate.net
| Compound Name | Role in Proposed Pathway |
| Acetyl-CoA | Ultimate primary metabolic precursor |
| Mevalonic Acid | Key intermediate in the mevalonate pathway |
| Farnesyl Pyrophosphate (FPP) | Direct precursor to the sesquiterpenoid skeleton |
| Acorane Scaffold | The core spirocyclic carbon framework |
| This compound | The final, oxidized natural product |
Enzymatic Components and Mechanistic Steps in Biosynthesis
While the specific genes and enzymes of the this compound biosynthetic gene cluster have not been reported, a general enzymatic machinery can be inferred based on analogous fungal pathways.
Terpene Synthase: This is the foundational enzyme that catalyzes the conversion of the achiral FPP into a chiral, complex cyclic hydrocarbon. The mechanism involves the ionization of the pyrophosphate group to generate an allylic carbocation, which then undergoes a cascade of intramolecular cyclizations. The reaction is terminated by deprotonation or quenching with water, yielding the stable spiro-acorane skeleton.
Cytochrome P450 Monooxygenases (P450s): After the terpene synthase has formed the core structure, a suite of P450 enzymes carries out subsequent oxidative modifications. These enzymes utilize molecular oxygen and NADPH to introduce hydroxyl groups at specific, non-activated carbon atoms. The regio- and stereospecificity of these hydroxylations are critical for the final structure and biological activity of this compound. nih.gov The formation of the carboxylic acid moiety at C-4 would likely proceed through successive oxidation of a methyl group (CH₃ → CH₂OH → CHO → COOH), a common P450-mediated process.
Other Potential Enzymes: Depending on the exact pathway, other enzymes such as dehydrogenases or reductases could also be involved in adjusting oxidation states within the molecule.
| Enzyme Class | Proposed Function in this compound Biosynthesis |
| HMG-CoA Reductase | Key regulatory enzyme in the mevalonate pathway for FPP supply |
| Farnesyl Pyrophosphate Synthase | Catalyzes the synthesis of the direct precursor, FPP |
| Terpene Synthase / Cyclase | Catalyzes the key cyclization of FPP to the spiro-acorane scaffold |
| Cytochrome P450 Monooxygenase | Catalyzes regio- and stereospecific hydroxylation and oxidation reactions |
Isotopic Labeling Studies for Pathway Delineation
Isotopic labeling is a powerful technique used to trace the metabolic fate of precursors and elucidate biosynthetic pathways. wikipedia.org Although specific isotopic labeling studies for this compound have not been published, such experiments would be crucial for validating the proposed pathway.
The general methodology would involve:
Feeding Labeled Precursors: The producing fungus, Colletotrichum gloeosporioides, would be cultured in a medium supplemented with isotopically enriched precursors. Common choices include ¹³C-labeled glucose or acetate (B1210297). For example, feeding [1-¹³C]-acetate would label alternating carbons in FPP, while [2-¹³C]-acetate would label the others.
Isolation and Analysis: After a period of growth, the this compound would be extracted and purified.
Structure Elucidation: The isolated, labeled this compound would then be analyzed using Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). wikipedia.org ¹³C-NMR can pinpoint the exact locations of the ¹³C labels within the molecule.
Such a study could confirm that acetyl-CoA is the primary building block and that the molecule is of terpenoid origin. Furthermore, the specific pattern of ¹³C incorporation could provide definitive evidence for any carbon-carbon bond rearrangements that occur during the cyclization cascade catalyzed by the terpene synthase. wikipedia.org
Genetic and Metabolic Engineering Strategies for Production Enhancement and Pathway Elucidation
Genetic and metabolic engineering provide essential tools for both understanding and manipulating biosynthetic pathways. rsc.orgbritannica.com These strategies could be applied to this compound for two primary purposes: identifying the responsible genes and increasing production yields.
For Pathway Elucidation:
Genome Mining: The first step would be to sequence the genome of Colletotrichum gloeosporioides and search for a putative biosynthetic gene cluster (BGC). BGCs for fungal terpenoids typically contain a gene for a terpene synthase and several nearby genes for P450s and other modifying enzymes.
Gene Knockout: Once a candidate BGC is identified, targeted gene deletion of the terpene synthase gene would be performed. If this knockout abolishes the production of this compound, it confirms the involvement of that gene. Subsequent knockouts of the P450 genes within the cluster would identify their specific roles in the tailoring steps. libretexts.org
Heterologous Expression: The entire BGC could be cloned and expressed in a model host organism, such as Aspergillus oryzae or Saccharomyces cerevisiae. Successful production of this compound in the heterologous host would definitively link the BGC to the compound.
For Production Enhancement:
Overexpression: Once the BGC is confirmed, the yield of this compound could be increased by overexpressing the key pathway genes, particularly the terpene synthase and rate-limiting P450s, under the control of strong, constitutive promoters.
Precursor Supply Enhancement: Production could be further boosted by engineering the primary metabolism of the host organism to increase the intracellular pool of FPP. This can be achieved by overexpressing key enzymes of the mevalonate pathway, such as a truncated, soluble HMG-CoA reductase. nih.govmdpi.com
Deletion of Competing Pathways: To channel more metabolic flux towards this compound, genes responsible for competing pathways that also consume FPP (e.g., other terpene or sterol biosynthesis pathways) could be deleted. mdpi.com
These engineering strategies, which have been successfully applied to many other natural products, hold significant promise for future research into this compound. nih.govfrontiersin.org
Synthetic Methodologies for Colletoic Acid and Analogues
Total Synthesis Approaches
Total synthesis endeavors have been crucial in confirming the structure of colletoic acid and providing a means to produce it and related compounds in the laboratory. These efforts have led to the exploration of various synthetic disconnections and the application of powerful chemical transformations.
A notable enantioselective total synthesis of (+)-colletoic acid has been achieved, showcasing a convergent approach. researchgate.netnih.gov This strategy involves the synthesis of key fragments of the molecule separately, which are then joined together at a later stage. A previously reported synthesis by the same research group also highlighted a convergent and enantioselective route to prepare this compound and its initial analogues. researchgate.netnih.gov The core of this strategy often relies on the creation of a versatile chiral building block that can be elaborated into the final complex structure. researchgate.net
To facilitate more extensive structure-activity relationship (SAR) studies, scalable and divergent synthetic routes have been developed. researchgate.netnih.gov These pathways are designed to produce significant quantities of the target molecule and to allow for the synthesis of a variety of analogues from a common intermediate. researchgate.netresearchgate.net A key feature of one such strategy is a diversity-oriented synthesis that provides a multigram-scale synthesis of a key quaternary spirocenter intermediate. researchgate.netnih.gov This approach not only provides access to this compound but also opens avenues to other members of the acorane family of natural products. researchgate.netnih.gov The development of concise, scalable, and divergent synthetic routes is essential for preparing sufficient quantities of merocytochalasan derivatives for biological investigation. researchgate.net
The construction of the specific three-dimensional arrangement of atoms in this compound necessitates the use of highly stereoselective reactions. These transformations control the formation of new stereocenters with a high degree of precision.
A pivotal reaction in the enantioselective total synthesis of (+)-colletoic acid is a catalytic asymmetric intramolecular cyclopropanation. nih.govresearchgate.netacs.org This reaction utilizes a chiral catalyst to induce the formation of a cyclopropane (B1198618) ring within the molecule with high enantioselectivity. researchgate.netresearchgate.net Specifically, the cyclopropanation of an α-diazo-β-keto diphenylphosphine (B32561) oxide has been shown to be a highly effective method. nih.govacs.org The resulting chiral cyclopropane is a versatile intermediate that can be further elaborated through a series of stereoselective reactions, including cyclopropane opening, to construct the core of this compound. nih.govresearchgate.net The high crystallinity of the cyclopropane product often allows for easy purification to enantiopure form through recrystallization. acs.org
The construction of the characteristic spiro[4.5]decane core of this compound has been effectively achieved using a diastereoselective intramolecular Heck reaction. researchgate.netresearchgate.net This palladium-catalyzed reaction forms the key quaternary spirocenter in a 5-exo-Heck cyclization. researchgate.netresearchgate.net This transformation has been a cornerstone in a scalable and divergent synthesis, enabling the production of the spirocyclic intermediate on a multigram scale. researchgate.netnih.gov The diastereoselectivity of this reaction is crucial for establishing the correct relative stereochemistry of the final product. researchgate.net
The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, has also been employed in the synthesis of the this compound scaffold. acs.orgnih.gov A stereoselective Lewis-acid catalyzed Diels-Alder reaction with isoprene (B109036) has been used to create the spirocenter. rsc.org Running the reaction at a lower temperature in the presence of a Lewis acid like aluminum chloride was found to be crucial to prevent decomposition of the starting material and to achieve the desired product as a single isomer. rsc.org More recently, a general catalytic enantioselective Diels-Alder reaction of exo-enones with dienes has been developed, providing a concise route to the spirocyclic core of this compound and other sesquiterpenes. acs.orgnih.gov This method utilizes a strongly acidic and confined imidodiphosphorimidate (IDPi) catalyst to control the stereochemical outcome of the cycloaddition. acs.org
| Reaction Type | Key Features | Application in this compound Synthesis |
| Asymmetric Intramolecular Cyclopropanation | Catalytic, high enantioselectivity. | Forms a chiral cyclopropane intermediate. nih.govresearchgate.netacs.org |
| Diastereoselective Intramolecular Heck Reaction | Palladium-catalyzed, forms quaternary spirocenter. | Key spirocyclization step to form the acorane core. researchgate.netresearchgate.net |
| Diels-Alder Reaction | Forms six-membered rings, can be stereoselective. | Construction of the spirocyclic scaffold. acs.orgrsc.org |
Key Stereoselective Transformations
Other Acid- or Base-Promoted Spirocyclization Reactions
Beyond common annulation strategies, the synthesis of spirocyclic systems like that in this compound can be achieved through other acid- or base-promoted reactions. These methods often leverage unique rearrangements or cycloadditions to construct the key spirocyclic core.
One significant acid-promoted strategy is the Lewis-acid catalyzed Diels-Alder reaction. In an approach toward (+)-colletoic acid, a Brønsted acid-catalyzed enantioselective intermolecular Diels-Alder reaction was employed. acs.org This reaction, using a confined imidodiphosphorimidate (IDPi) catalyst, facilitates the cycloaddition of an exo-enone with a diene to create the spiro[4.5]decane skeleton with high stereocontrol. acs.orgnih.gov Such catalysts create a chiral environment that directs the formation of one enantiomer over the other. mdpi-res.com
Acid-induced rearrangements also represent a powerful tool for spirocycle synthesis. nih.gov For instance, the treatment of specific cyclopropane or epoxide-containing intermediates with acid can trigger ring-opening and subsequent rearrangement to form a spirocyclic carbocation, which is then trapped to yield the final product. nih.gov While not always directly applied in every this compound synthesis, these principles are fundamental in the broader context of synthesizing related spirocarbocyclic natural products. nih.gov
Base-promoted reactions, other than standard aldol (B89426) or Michael additions, can also facilitate spirocyclization. These can include base-catalyzed double bond migrations to position an olefin for a subsequent cyclization event or promoting intramolecular ring closures under specific conditions. nih.gov
Applications of Chiral Auxiliaries (e.g., Evans' Chiral Auxiliary, Pseudoephedrine)
Chiral auxiliaries are crucial tools for controlling stereochemistry during the synthesis of complex molecules like this compound. lookchem.com These temporary stereogenic groups guide the formation of new chiral centers, after which they can be removed. researchgate.net Evans' oxazolidinone and pseudoephedrine-based auxiliaries have been notably applied in this context.
In the synthesis of the this compound core, an Evans' chiral auxiliary was utilized to construct a key acyclic precursor. rsc.org Evans' auxiliaries, typically derived from amino acids, are acylated to form chiral imides. researchgate.net Deprotonation forms a conformationally rigid Z-enolate, where the bulky substituent on the oxazolidinone ring sterically blocks one face, directing incoming electrophiles to the opposite side. researchgate.netresearchgate.net This allows for highly diastereoselective alkylation reactions. researchgate.net In work by Rivas et al., an (S)-4-benzyl-2-oxazolidinone was coupled with an acid, followed by alkylation to install a vinyl iodide moiety, a key step in building the precursor for a Heck-mediated cyclization to form the acorane core of this compound. iupac.org
Pseudoephedrine is another effective chiral auxiliary used in synthetic approaches to this compound. researchgate.netnih.gov Both enantiomers are readily available and can be acylated to form tertiary amides. The resulting amide enolates undergo highly diastereoselective alkylations, with the stereochemical outcome directed by the auxiliary's methyl and hydroxyl groups. researchgate.net The alkylated products can then be converted into enantiomerically enriched carboxylic acids, alcohols, or ketones, and the pseudoephedrine auxiliary can be recovered. researchgate.net This methodology provides a practical route to chiral building blocks necessary for the total synthesis of this compound. researchgate.net
| Chiral Auxiliary | Key Features | Application in this compound Synthesis | Reference |
|---|---|---|---|
| Evans' Oxazolidinone | Forms rigid Z-enolates; directs alkylation via steric hindrance. | Used to construct an acyclic precursor with controlled stereochemistry for the acorane core. | rsc.org |
| Pseudoephedrine | Forms tertiary amides that undergo highly diastereoselective alkylations. | Enables the synthesis of enantiomerically enriched building blocks for the total synthesis. | researchgate.netnih.gov |
Formal Synthesis Endeavors
A formal synthesis constitutes the synthesis of a known intermediate that has previously been converted into the final natural product. Several formal syntheses of (+)-colletoic acid have been reported, showcasing efficient strategies to access key precursors.
A notable formal synthesis of (+)-colletoic acid was achieved through a catalytic, asymmetric Diels-Alder reaction. acs.orgnih.gov This approach involved the kinetic resolution of a racemic enone using a chiral imidodiphosphorimidate (IDPi) Brønsted acid catalyst. acs.org The reaction with a diene produced a spirocyclic ketone, cycloadduct (−)-13b, in high enantiomeric and diastereomeric purity. acs.orgnih.gov Since this cycloadduct was a known intermediate that had previously been transformed into (+)-colletoic acid, its synthesis constituted a formal synthesis of the natural product. acs.org
Another formal synthesis of (+)-colletoic acid was reported by Rivas and colleagues. iupac.org Their strategy provided a pathway to a key intermediate, demonstrating a different synthetic approach to the this compound framework. The development of such formal syntheses is significant as it provides more efficient and often more scalable routes to complex molecules by intersecting with established, longer synthetic sequences. nih.gov
| Strategy | Key Reaction | Intermediate Synthesized | Significance | Reference |
|---|---|---|---|---|
| List et al. | Catalytic asymmetric Diels-Alder reaction via kinetic resolution. | Enantiopure spirocyclic ketone (−)-13b. | Provides a highly enantioselective and atom-economic route to a known advanced intermediate. | acs.orgnih.gov |
| Rivas et al. | Not specified in detail in the provided context. | A key intermediate in the total synthesis of (+)-colletoic acid. | Demonstrates an alternative synthetic route to access the this compound core. | iupac.org |
Semi-synthetic Derivatization Strategies from Natural Precursors
While total synthesis provides access to this compound, semi-synthetic strategies that modify the natural product or its key structural motifs are crucial for exploring structure-activity relationships (SAR). This involves chemically altering the core structure to produce a library of derivatives.
Research has focused on developing efficient chemistry to access the this compound core, thereby enabling the synthesis of a diverse range of derivatives for biological evaluation. nih.gov A scalable, asymmetric strategy was designed to produce the key quaternary spirocenter intermediate in multigram quantities. iupac.org This intermediate serves as a versatile platform for generating analogues of this compound, allowing for systematic modifications to probe how different functional groups impact its biological activity, such as the inhibition of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme. nih.goviupac.org
The synthesis of these "first-generation analogues" involves modifying the peripheral functional groups of the acorane core. iupac.org For example, the carboxylic acid moiety or the hydroxyl group could be esterified, converted to amides, or otherwise altered. These modifications aim to improve properties such as potency, selectivity, or pharmacokinetic profiles. The this compound core derivatives synthesized through these efforts have shown modest activity against 11β-HSD1 and provide a basis for further biological investigation. nih.gov
Molecular Mechanisms of Biological Activity
Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)
A critical aspect of Colletoic acid's mechanism is its high selectivity for 11β-HSD1 over its isoform, 11β-HSD2. researchgate.netnih.gov While 11β-HSD1 primarily activates cortisol, 11β-HSD2 catalyzes the reverse reaction, inactivating cortisol to cortisone (B1669442). bioscientifica.com This latter enzyme plays a vital protective role in mineralocorticoid-responsive tissues like the kidney by preventing the illicit activation of the mineralocorticoid receptor by cortisol. mdpi.comoup.com Inhibition of 11β-HSD2 can lead to significant side effects, including hypertension and hypokalemia. nih.govoup.com Studies have consistently demonstrated that this compound is a potent inhibitor of 11β-HSD1 with no observable inhibitory activity against 11β-HSD2. researchgate.netnih.gov This exquisite selectivity profile is a significant advantage, making this compound a more precise tool for modulating glucocorticoid action compared to non-selective inhibitors like carbenoxolone. nih.gov
Biochemical studies have characterized the inhibitory action of this compound on 11β-HSD1. It is suggested to act as a competitive inhibitor, likely binding to the enzyme's catalytic site. nih.gov Enzymatic assays have quantified its potency. Structure-activity relationship (SAR) studies on this compound and its synthetic analogues have further refined understanding of its interaction with the enzyme, leading to the development of derivatives with even greater potency. nih.gov For instance, analogue compound 20, developed through these studies, showed a threefold increase in potency compared to the parent this compound. nih.gov
| Compound | 11β-HSD1 Ki (μM) | 11β-HSD2 Inhibition |
|---|---|---|
| This compound (CA) | 0.31 ± 0.05 | No appreciable activity |
| Analogue 19 | 0.14 ± 0.01 | Not Reported |
| Analogue 20 | 0.10 ± 0.01 | No appreciable activity |
Specificity and Selectivity Profile (e.g., lack of 11β-HSD2 inhibition)
Modulation of Glucocorticoid Signaling Pathways
By inhibiting 11β-HSD1, this compound directly modulates intracellular glucocorticoid signaling pathways. nih.govresearchgate.net Glucocorticoids exert their wide-ranging effects by binding to the glucocorticoid receptor (GR), a transcription factor that regulates the expression of numerous target genes. researchgate.net The local concentration of active glucocorticoids, controlled by 11β-HSD1, is a key determinant of the extent of GR activation. oup.com this compound, by reducing the conversion of cortisone to cortisol, effectively dampens this signaling cascade in a tissue-specific manner. nih.govacs.org This negative modulation of the glucocorticoid pathway is the presumed mechanism by which this compound exerts its downstream effects on adipogenesis and other metabolic processes. nih.govnih.govresearcher.life
Cellular Effects in Adipogenesis and Preadipocyte Differentiation
This compound has been shown to have significant effects on the process of adipogenesis, which is the differentiation of preadipocytes into mature, lipid-storing adipocytes. nih.gov Cortisol is a known potent inducer of this differentiation process. bioscientifica.com In cellular models, such as murine 3T3-L1 preadipocytes, this compound selectively inhibits preadipocyte differentiation. nih.govnih.gov By blocking the intracellular production of cortisol via 11β-HSD1 inhibition, it prevents the initiation of the adipogenic program that would normally be triggered by glucocorticoids. nih.govbioscientifica.comoup.com This effect is observed through a reduction in the accumulation of lipid droplets, a hallmark of mature adipocytes. nih.gov
The inhibition of preadipocyte differentiation by this compound is directly linked to its ability to suppress the expression of key drivers of adipogenesis. nih.govacs.org Adipogenesis is a highly regulated process controlled by a cascade of transcription factors. Among the most crucial are Peroxisome Proliferator-activated Receptor γ (PPARγ) and its coactivator, PGC-1α. nih.govmdpi.com These factors work together to promote the changes in gene expression that lead to fatty acid accumulation and the mature adipocyte phenotype. nih.govfrontiersin.org Studies have shown that treatment of preadipocytes with this compound during differentiation leads to a significant reduction in the mRNA and protein expression levels of both PPARγ and PGC-1α. nih.govnih.gov This suppression of key adipogenic regulators confirms that this compound's impact on adipogenesis occurs at the transcriptional level, downstream of its primary effect on glucocorticoid signaling. nih.gov
| Gene | Function | Effect of this compound Treatment |
|---|---|---|
| PPARγ | Master regulator of adipogenesis, promotes lipid accumulation. nih.gov | mRNA and protein expression significantly reduced. nih.gov |
| PGC-1α | Coactivator of PPARγ, regulates energy metabolism and mitochondrial biogenesis. nih.govfrontiersin.org | mRNA and protein expression significantly reduced. nih.gov |
| S6K1 | Key element in adipocyte differentiation commitment. nih.gov | mRNA expression reduced. nih.gov |
Protein-Ligand Interaction Studies
To understand the precise molecular interactions between this compound and its target, X-ray crystallography studies have been performed. nih.gov The crystal structure of the human 11β-HSD1 catalytic domain in a complex with this compound was solved at a resolution of 2.6 Å. nih.govacs.org This structural data provided critical insights into its mode of action, confirming that this compound binds within the enzyme's catalytic site. nih.gov
The analysis revealed close-fitting and favorable interactions between the constrained spirocyclic core of this compound and the catalytic triad (B1167595) of 11β-HSD1. nih.govnih.gov Biochemical and SAR studies supported these findings, indicating that specific functional groups on the this compound molecule are essential for its enzymatic activity. nih.govacs.org In particular, the functional groups located at positions C-1 (carboxyl group), C-4, and C-9 were identified as being important for the binding and inhibitory activity. nih.govnih.gov This detailed structural understanding not only confirms the direct inhibition of 11β-HSD1 but also provides a rational basis for the design of new, potentially more potent, analogues. nih.gov
X-ray Co-crystallography of this compound with 11β-HSD1
To elucidate the structural basis of its inhibitory action, co-crystallization of this compound with 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) was performed. An X-ray crystal structure of the 11β-HSD1 enzyme in complex with this compound was successfully obtained at a resolution of 2.6 Å nih.govacs.org. The crystallographic studies utilized a construct of the 11β-HSD1 enzyme that included the coding sequence for its catalytic domain, spanning residues 24-292, with a single point mutation (C272S) and a C-terminal truncation to facilitate crystallization researchgate.net.
The resulting structural data provide a detailed view of how this compound situates itself within the enzyme's active site. This high-resolution snapshot is crucial for understanding the specific molecular interactions that underpin its inhibitory potency and selectivity. The crystallographic and biophysical data together offer a structural framework for comprehending the activities of 11β-HSD1 and will aid in the future development of specific inhibitors researchgate.net.
Table 1: X-ray Crystallography Data for this compound-11β-HSD1 Complex
| Parameter | Value |
|---|---|
| Ligand | This compound |
| Target Protein | 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) |
| Resolution | 2.6 Å nih.govacs.org |
| PDB ID | Not explicitly stated in provided sources |
Analysis of Binding Interactions (e.g., spirocycle interactions with catalytic triad)
The co-crystal structure reveals that this compound binds within the active site of 11β-HSD1, establishing key interactions with the enzyme's catalytic triad nih.gov. This triad, which is essential for the enzyme's reductase activity, consists of the amino acid residues Serine 170 (Ser170), Tyrosine 183 (Tyr183), and Lysine 187 (Lys187) nih.govplos.org.
A defining feature of the interaction is the close-fitting and favorable positioning of the constrained spirocycle of this compound relative to this catalytic triad nih.govresearcher.life. The hydrophobic nature of the 11β-HSD1 binding site accommodates the acorane scaffold of this compound well nih.gov. The analysis indicates that the functional groups at positions C-1, C-4, and C-9 of the this compound molecule are particularly important for its enzymatic activity and binding nih.govacs.org. These interactions effectively occupy the active site, preventing the natural substrate, cortisone, from binding and being converted to cortisol, thus explaining the compound's inhibitory effect.
Table 2: Key Binding Interactions of this compound with 11β-HSD1
| Interacting Moiety of this compound | Interacting Residues in 11β-HSD1 | Type of Interaction |
|---|---|---|
| Spirocyclic Core | Catalytic Triad (Ser170, Tyr183, Lys187) nih.gov | Close-fitting, favorable interactions nih.govresearcher.life |
| Functional groups at C-1, C-4, C-9 | Active Site Residues | Important for enzymatic activity nih.govacs.org |
Potential as a Chemical Probe for Intracellular Glucocorticoid Signaling Research
This compound's selective inhibition of 11β-HSD1, with no significant activity against the isoform 11β-HSD2, makes it a valuable chemical tool for investigating intracellular glucocorticoid (GC) signaling pathways nih.govnih.gov. By blocking the intracellular conversion of cortisone to the active hormone cortisol, this compound allows researchers to dissect the specific roles of local glucocorticoid activation in various cellular processes nih.govacs.orgnih.gov.
Its utility as a research probe has been demonstrated in the context of adipogenesis, the process of preadipocyte differentiation into mature fat cells. Studies have shown that this compound selectively inhibits preadipocyte differentiation by blocking 11β-HSD1 nih.govacs.org. This inhibition leads to the suppression of key drivers of adipogenesis, such as Peroxisome proliferator-activated receptor-gamma (PPARγ) and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), presumably through the negative modulation of the glucocorticoid signaling pathway nih.govacs.org. Importantly, this compound shows no cytotoxicity at effective concentrations, making it a reliable probe for studying adipogenesis without confounding effects on cell viability nih.gov. These characteristics establish this compound as a powerful tool compound for studying adipose tissue biology and its implications in metabolic syndrome nih.govacs.org.
Structure Activity Relationship Sar Studies and Analogue Design
Identification of Key Pharmacophoric Elements
A pharmacophore represents the specific three-dimensional arrangement of molecular features necessary for a molecule to interact with a specific biological target. For colletoic acid, SAR studies have revealed that its inhibitory activity against 11β-HSD1 is highly dependent on a few critical functional groups and structural conformations. nih.govresearchgate.net Biochemical evaluations of systematically modified analogues have elucidated the contributions of the C-1 carboxylic acid, the functional groups at C-4 and C-9, and the rigid conformation of the molecule's core structure. nih.gov
The carboxylic acid group at the C-1 position is a crucial element for the biological activity of this compound. nih.gov Its importance is demonstrated by the significant loss of inhibitory potency observed when this group is modified. For instance, converting the carboxylic acid to its corresponding methyl ester or amide derivative results in compounds with much weaker biochemical activity. nih.gov This suggests that the acidic proton and the potential for ionic interactions or hydrogen bonding are vital for target engagement. nih.gov
Furthermore, the stereochemistry at the C-1 position is critical. The epimer of this compound at C-1, where the carboxylic acid group has an altered spatial orientation, shows a dramatic decrease in activity, with a reported inhibition constant (Kᵢ) of 354 μM compared to the natural compound. nih.gov This highlights that not only the presence but also the specific diastereofacial arrangement of the carboxylic acid is essential for effective binding to the 11β-HSD1 active site. nih.gov
| Compound | Modification at C-1 | Relative Activity/Potency | Reference |
|---|---|---|---|
| This compound (CA) | Natural Carboxylic Acid | Potent inhibitor | nih.gov |
| Analogue 5 | Methyl Ester | Weak biochemical activity | nih.gov |
| Analogue 6 | Amide | Weak biochemical activity | nih.gov |
| Analogue 7 | Epimer (Altered Stereochemistry) | Significant loss of activity (Kᵢ = 354 μM) | nih.gov |
The functional groups at the C-4 and C-9 positions also play a significant role in the molecule's interaction with its target enzyme. nih.govnih.govacs.org The C-9 hydroxyl group, in particular, has been identified as a key hydrogen bond donor. nih.gov When this hydroxyl group is acetylated (compound 8), there is a noticeable decrease in inhibitory activity (Kᵢ = 21 μM). nih.gov However, oxidation of the C-9 hydroxyl to a ketone (compound 9) results in a compound with moderate activity (Kᵢ = 5 μM), suggesting that while the hydroxyl is important, its replacement with another group can be tolerated to some extent. nih.gov An analogue with a free C-9 hydroxyl group (compound 15) displayed better activity than a related compound lacking it, reinforcing the importance of this group for interacting with the catalytic triad (B1167595) of the enzyme. nih.gov
The substituent at the C-4 position also contributes to binding. An investigation into the size of the substituent group at C-4 revealed that a large hydrophobic group may be involved in favorable hydrophobic interactions within the binding site. nih.gov When the natural isopropyl group was replaced with a smaller methyl group (compound 16), the resulting analogue exhibited a five-fold decrease in activity compared to a similar analogue with the larger group (compound 15). nih.gov This indicates that the isopropyl group is a contributing factor to the binding mode, potentially by increasing ligand residence time through hydrophobic interactions. nih.gov
The rigid and complex three-dimensional structure of this compound is a defining feature of its pharmacophore. The molecule is a member of the acorane family, characterized by a challenging all-carbon spirocenter at C-5. nih.govresearchgate.netnih.gov This spirocenter creates a constrained spirocyclic system that fits snugly into the active site of 11β-HSD1. nih.govnih.govacs.org X-ray crystallography has shown close and favorable interactions between this constrained spirocycle and the enzyme's catalytic triad. nih.govnih.govacs.org
The conformation of the cyclohexyl A-ring is also important for activity. The saturated five-membered B-ring appears to favor an envelope conformation, which in turn influences the arrangement of the A-ring. nih.gov Any distortion of the A-ring, for example, through the introduction of sp3 hybridization at C-8, can lead to a twisted chair-like conformation. nih.gov This conformational change negatively impacts the productive engagement of the C-1 carboxyl group with the target, leading to decreased activity. nih.gov The stereochemistry of the entire molecule is also vital, as the unnatural enantiomer (ent-1) showed at least a 30-fold decrease in activity compared to the natural this compound. nih.gov
Role of C-4 and C-9 Functional Groups (e.g., hydroxyl)
Rational Design and Synthesis of this compound Analogues and Core Derivatives
The insights gained from SAR studies have guided the rational design and synthesis of novel this compound analogues aimed at improving target engagement and physicochemical properties. nih.govacs.org Synthetic strategies have been developed to allow for systematic modifications at key positions, including C-1, C-4, C-7, C-8, C-9, and C-10. nih.gov
A scalable and asymmetric synthetic approach has been established, featuring a diversity-oriented synthesis. nih.govacs.org A key step in this strategy is a diastereoselective intramolecular 5-exo-Heck reaction, which efficiently provides the quaternary spirocenter intermediate on a multigram scale. nih.govacs.org This platform enables the generation of a wide range of analogues for further SAR studies and provides access to other members of the acorane family. nih.govacs.org The synthesis of the unnatural enantiomer, ent-1, was achieved over 21 steps, providing a crucial tool for confirming the stereochemical preference of the target enzyme. nih.gov Other synthetic transformations employed include Swern/Pinnick oxidations to form carboxylic acids, epoxidation, and various protecting group manipulations to generate a library of derivatives for biochemical evaluation. nih.gov
Comparative Analysis of Analogues for Improved Target Engagement
A comparative analysis of the synthesized analogues was conducted using a robust biochemical assay with a purified, truncated 11β-HSD1 construct to determine their relative inhibition constants (Kᵢ). nih.gov This systematic evaluation has led to the development of a superior this compound analogue with improved target engagement. nih.govacs.org
The data clearly show that modifications to the C-1 carboxyl and C-9 hydroxyl groups generally lead to a decrease in potency. However, some modifications were better tolerated than others. For example, replacing the C-9 hydroxyl with a ketone (compound 9) retained moderate activity, suggesting a potential site for modification to improve metabolic stability. nih.gov The most significant improvements came from modifications at other positions while retaining the key pharmacophoric elements. Ultimately, SAR studies culminated in the development of an analogue (compound 20) with superior activity, demonstrating the success of the rational design approach. nih.gov This compound, along with others, showed improved stability in simulated gastric fluid compared to the parent this compound, highlighting another objective of analogue design. nih.gov
| Compound | Key Structural Feature | Inhibition Constant (Kᵢ) | Reference |
|---|---|---|---|
| This compound (CA, 1) | Natural Product | Potent | nih.gov |
| ent-1 | Unnatural Enantiomer | >30-fold decrease in activity | nih.gov |
| Analogue 7 | C-1 Epimer | 354 μM | nih.gov |
| Analogue 8 | C-9 Acetylated Hydroxyl | 21 μM | nih.gov |
| Analogue 9 | C-9 Ketone | 5 μM | nih.gov |
| Analogue 16 | C-4 Methyl substituent | Five-fold less active than analogue 15 | nih.gov |
| Analogue 20 | Superior Analogue | Improved target engagement | nih.gov |
Ecological and Biological Significance
Role in Fungal Defense Mechanisms
Fungi produce a vast arsenal (B13267) of secondary metabolites that are not essential for their primary metabolism but play crucial roles in survival, competition, and defense. encyclopedia.pub These compounds can act as protective agents against a variety of environmental pressures, including predation, and antagonism from competing microorganisms. The production of such defensive chemicals is a key strategy for fungi to secure their ecological niche.
While direct experimental evidence detailing the specific role of Colletoic acid as a defensive compound for Colletotrichum gloeosporioides against other fungi or bacteria is not extensively documented, its chemical nature and the broader functions of related compounds suggest a potential defensive capacity. Fungi often engage in chemical warfare to inhibit the growth of their competitors. redalyc.org The class of compounds to which this compound belongs, the sesquiterpenoids, are well-known for their defensive functions in fungi. nih.gov For instance, some fungal sesquiterpenes have been shown to act as repellents against fungivorous arthropods, thereby protecting the fungus from predation. nih.gov Others exhibit antifungal properties, inhibiting the growth of competing fungal species. plos.org
Furthermore, Colletotrichum gloeosporioides itself is a well-known plant pathogen, and many of the secondary metabolites it produces are implicated in its pathogenic lifestyle, which can be viewed as an offensive strategy that also serves a defensive purpose by eliminating host-plant defense responses. zenodo.org Studies have reported that this compound possesses phytotoxic properties. biorxiv.org This phytotoxicity, or the ability to cause damage to plant cells, is a key aspect of the fungus's ability to colonize its host. This can be considered a form of defense for the fungus, as it helps to overcome the host plant's own defense mechanisms. The production of such metabolites is often an inducible response to environmental challenges, suggesting an adaptive role in defense. researchgate.net
Inter-species Chemical Communication
Chemical communication is a fundamental aspect of microbial life, governing interactions both within and between species. encyclopedia.pub Secondary metabolites are the primary language of this communication, acting as signals that can mediate a wide range of behaviors, from cooperation to competition. Allelopathy, the process by which an organism produces biochemicals that influence the growth, survival, and reproduction of other organisms, is a key form of inter-species chemical communication. wikipedia.org
This compound's reported phytotoxicity suggests its potential as an allelochemical. biorxiv.org By inhibiting the growth of host plant cells, it is directly influencing another organism in its environment. While its effects on other microbes are less studied, it is plausible that it could also have allelopathic effects on competing fungi or bacteria. A study on blood oranges infected with multiple fungal species, including C. gloeosporioides, found that the profile of secondary metabolites, including this compound, was significantly altered in infected and decaying fruit. unict.it Specifically, the relative abundance of this compound was higher in mummified fruits, indicating a potential role in the later stages of infection or in competition with other decomposers. unict.it
The broader class of sesquiterpenoids, to which this compound belongs, is known to be involved in inter-species signaling. Volatile sesquiterpenes released by fungi can act as signaling molecules that attract or repel other organisms. plos.org They can inhibit the growth of other fungi and modify the motility of bacteria, thereby shaping the microbial community in their vicinity. plos.org This suggests that acorane sesquiterpenoids like this compound could function as part of the chemical vocabulary that C. gloeosporioides uses to interact with and manipulate its environment, including competing microbes.
Broader Context in Natural Product Chemistry
This compound is classified as an acorane sesquiterpenoid, a specific subclass of terpenoid natural products characterized by a spiro[4.5]decane carbon skeleton. encyclopedia.pub It is produced by the fungus Colletotrichum gloeosporioides, a species that is known both as a significant plant pathogen causing anthracnose disease in a wide range of crops and as an endophytic fungus living harmlessly within plant tissues. mdpi.comherts.ac.ukherts.ac.ukresearchgate.netscielo.org.mx The production of a diverse array of secondary metabolites, including polyketides, terpenoids, and alkaloids, is a hallmark of the Colletotrichum genus. biorxiv.org
From a chemical ecology perspective, the production of this compound by C. gloeosporioides is significant. Endophytic fungi are recognized as a rich source of novel bioactive compounds, and it is hypothesized that their ability to produce these metabolites is an adaptation to their symbiotic or pathogenic lifestyles, potentially helping them to protect their host plant from other pathogens or herbivores. researchgate.net
The acorane sesquiterpenoids are a relatively small but structurally interesting group of natural products found in both plants and microorganisms. encyclopedia.pub In fungi, these compounds are part of the vast diversity of sesquiterpenoids that are synthesized from farnesyl pyrophosphate. encyclopedia.pub Fungal sesquiterpenoids exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. encyclopedia.pubmdpi.com The discovery of this compound and other acorane sesquiterpenoids from fungi like Colletotrichum and Aschersonia highlights the role of these microorganisms as a source of novel chemical structures with potential applications in medicine and agriculture. researchgate.netjournalppw.com The study of these compounds provides insights into the biosynthetic capabilities of fungi and their ecological strategies.
Future Research Directions and Unexplored Avenues
Elucidation of Broader Biological Networks and Pathways Influenced by Colletoic Acid
Future research must extend beyond the direct inhibition of 11β-HSD1 to map the broader biological networks influenced by this compound. By inhibiting 11β-HSD1, this compound has been shown to modulate the glucocorticoid signaling pathway, which in turn suppresses other key drivers of adipogenesis. nih.gov For instance, treatment of preadipocyte cells with this compound leads to a significant reduction in the mRNA expression of critical adipogenesis markers, including Peroxisome Proliferator-activated Receptor γ (PPARγ) and PPARγ coactivator-1-alpha (PGC-1α). nih.govnih.gov
Further downstream, the expression of genes involved in metabolism regulation and fatty acid accumulation, such as Glucose Transporter 4 (Glut4), Acetyl-CoA carboxylase beta (ACACB), Fatty Acid Binding Protein 4 (FABP4), and Fatty Acid Synthase (FASN), are also markedly decreased. nih.gov These findings provide a glimpse into the wider impact of this compound. A systems biology approach, which integrates multiple molecular levels of data, will be crucial to unravel the full extent of these networks. nib.sifrontiersin.org By employing such holistic methods, researchers can construct comprehensive models of the cellular response to this compound, identifying novel connections and feedback loops that govern metabolic homeostasis.
Discovery of Novel Biological Targets Beyond 11β-HSD1
A crucial avenue for future investigation is the exploration of potential biological targets of this compound beyond its known activity against 11β-HSD1. Current research emphasizes its high selectivity for 11β-HSD1, with no significant inhibition of the isoform 11β-HSD2. nih.gov This selectivity is a desirable trait for a therapeutic candidate, as off-target effects can lead to unintended side effects. cancer.gov
However, the possibility of other interactions, particularly at higher concentrations or in different biological contexts, cannot be ruled out. Some studies have noted phytotoxic and cytotoxic properties of this compound, which may suggest different mechanisms of action or additional targets in other organisms. biorxiv.org Future research should include comprehensive screening against a broad panel of enzymes and receptors to build a complete selectivity profile. Computational approaches, integrated with systems biology models, can predict potential off-targets by analyzing structural similarities and metabolic network perturbations, providing a framework to investigate adverse effects and uncover new therapeutic possibilities. plos.org
Advanced Synthetic Methodologies for Accessing Diverse Chemical Space
The complex, sterically congested spirocyclic core of this compound presents a significant synthetic challenge. nih.govnih.gov Existing total syntheses have successfully utilized methods such as the Pd(0)-catalyzed Heck cyclization to construct the key acorane skeleton. researchgate.net However, to fully explore the structure-activity relationship (SAR) and develop analogues with improved properties, more advanced and flexible synthetic strategies are required.
Diversity-oriented synthesis (DOS) represents a powerful approach to efficiently generate a wide array of structurally diverse molecules from a common starting point. researchgate.netindiascienceandtechnology.gov.in Applying DOS principles to the acorane scaffold could rapidly produce a library of this compound analogues with modifications at various positions. This would enable a more thorough investigation of how different functional groups influence binding affinity, selectivity, and pharmacokinetic properties. Furthermore, developing novel synthetic routes, such as those employing benzannulation chemistry or other cyclization strategies, could provide more efficient access to the core structure and its derivatives, accelerating the discovery of new therapeutic leads. wvu.edu
Chemoenzymatic and Biocatalytic Approaches in Synthesis
Chemoenzymatic and biocatalytic methods offer a promising green alternative to traditional organic synthesis, leveraging the high selectivity and efficiency of enzymes. rsc.orgoup.com While a fully biocatalytic synthesis of this compound has not yet been reported, the synthesis of other sesquiterpenoids and complex natural products provides a clear roadmap. nih.govresearchgate.net
Enzymes such as terpene synthases could be engineered to produce the acorane spirocyclic core from simple precursors. rsc.org Cytochrome P450 monooxygenases are capable of performing specific C-H hydroxylation reactions on complex scaffolds, a transformation that is often challenging to achieve with conventional chemical methods. rsc.org Similarly, oxidases and dehydrogenases could be employed for specific oxidation steps. acs.org The creation of a spirocycle, a key feature of this compound, can be catalyzed by various enzymes, including flavin monooxygenases. nih.gov A chemoenzymatic strategy, combining the strengths of chemical synthesis with enzymatic transformations, could streamline the production of this compound and its analogues, offering a more sustainable and scalable route. rsc.orgiupac.org
Investigation of this compound's Metabolites in Biological Systems
Understanding the metabolic fate of a compound is critical for its development as a therapeutic agent. To date, studies on the metabolites of this compound are limited. It has been identified as a secondary metabolite in oranges infected by the fungus Colletotrichum gloeosporioides, but its metabolism within mammalian systems remains an unexplored frontier. biorxiv.orgresearchgate.net
Future research must focus on identifying the metabolites of this compound through in vivo and in vitro studies. bioivt.com This involves exposing the compound to metabolic systems (e.g., liver microsomes, hepatocytes, or animal models) and analyzing the resulting products using techniques like liquid chromatography-mass spectrometry (LC-MS). bioivt.com These investigations will determine whether the compound undergoes Phase I (functionalization) and Phase II (conjugation) metabolism. abdn.ac.uklibretexts.org Identifying major metabolites is crucial, as they could have their own biological activity or toxicity. According to regulatory guidance, any metabolite that constitutes a significant percentage of the parent drug's exposure may require further safety testing. bioivt.com
Application in Chemical Biology as a Tool Compound
Due to its high potency and selectivity for 11β-HSD1, this compound is a valuable chemical tool for dissecting biological pathways. nih.govnih.gov A tool compound is a selective small molecule that allows researchers to probe the function of a specific protein target in cellular or in vivo models. mimedb.org this compound has already been used to demonstrate that selective inhibition of 11β-HSD1 is sufficient to block preadipocyte differentiation. nih.gov
Its application can be expanded to explore the role of 11β-HSD1 in a wider range of physiological and pathological processes. For example, it could be used to study glucocorticoid signaling in the context of metabolic syndrome, fatty liver disease, osteoporosis, and glaucoma. nih.govoup.com By providing a means to acutely and selectively inhibit 11β-HSD1, this compound and its optimized analogues serve as indispensable reagents for validating this enzyme as a therapeutic target and for uncovering new aspects of glucocorticoid biology. nih.govresearchgate.net
Multi-omics Approaches in Understanding this compound's Biological Role
To gain a comprehensive understanding of this compound's effects, future studies should employ multi-omics strategies. frontiersin.orgfrontiersin.org These approaches integrate data from genomics, transcriptomics, proteomics, and metabolomics to create a holistic picture of a biological system's response to a perturbation. nib.si
Initial studies have already utilized quantitative real-time PCR (a transcriptomic technique) to show that this compound alters the expression of a specific set of genes related to adipogenesis. nih.gov A broader, global gene expression analysis could reveal previously unknown pathways affected by the compound. bjbms.orgplos.org Combining this with proteomics would identify changes in protein levels, while metabolomics would provide a snapshot of the metabolic profile. biorxiv.org Integrating these datasets can reveal the full cascade of events triggered by 11β-HSD1 inhibition, from changes in gene transcription to alterations in protein function and metabolic output, providing deeper insights into its mechanism of action and potential therapeutic applications. frontiersin.org
Development of New Analytical Techniques for Detection and Quantification in Complex Matrices
The advancement of research into the biological activities and natural occurrence of this compound necessitates the parallel development of sophisticated analytical methodologies. While foundational techniques have been employed for the isolation and structural confirmation of pure this compound, its detection and precise quantification within complex biological and environmental matrices present significant challenges that are yet to be fully addressed. Future research must focus on creating robust, sensitive, and specific analytical methods to support pharmacokinetic studies, metabolomic analyses, and quality control of natural products.
Current analytical approaches, primarily used in synthetic chemistry and initial isolation, include Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) for purity assessment. nih.govacs.org The structure of the compound was originally determined using spectroscopic methods and single-crystal X-ray diffraction analysis. nih.govresearchgate.netresearchgate.net One study successfully detected this compound in blood oranges infected by the fungus Colletotrichum, identifying it as a secondary metabolite. biorxiv.org This detection in a complex plant matrix was achieved using advanced techniques, likely involving high-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-Q-TOF-MS), which is suitable for analyzing secondary metabolites in citrus. biorxiv.org
However, the transition from simple detection to routine, accurate quantification in diverse and challenging samples like plasma, serum, or various plant tissues requires dedicated method development. The primary obstacles include low analyte concentrations, signal suppression or enhancement from co-eluting matrix components, and the need for high-throughput capabilities.
Future efforts should be directed toward the development and validation of advanced, hyphenated analytical techniques. A prime candidate is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is the gold standard for quantifying small molecules in complex biological fluids due to its exceptional sensitivity and selectivity. The development of a validated LC-MS/MS method would involve several critical steps: optimization of chromatographic conditions to ensure separation from isomers and matrix interferences, selection of specific precursor-to-product ion transitions for Multiple Reaction Monitoring (MRM) to ensure specificity, and the establishment of robust sample preparation protocols.
Sample preparation is a critical and often rate-limiting step in bioanalysis. mdpi.com Research into efficient extraction techniques such as Solid-Phase Extraction (SPE) or its miniaturized counterpart, Micro-Extraction by Packed Sorbent (MEPS), could significantly improve recovery and reduce matrix effects. mdpi.com These techniques use specialized sorbents to selectively isolate the analyte of interest from the bulk of the sample matrix, leading to cleaner extracts and more reliable quantification. mdpi.com Furthermore, exploring multi-modal analytical approaches, which combine different chromatographic separation mechanisms (e.g., reversed-phase and hydrophilic interaction liquid chromatography) with high-resolution mass spectrometry (HRMS), could provide more comprehensive characterization of this compound and its potential metabolites in intricate samples. nih.govchromatographytoday.com
The table below outlines a comparison of current and proposed future analytical techniques for this compound analysis.
| Technique | Principle | Primary Application | Selectivity | Sensitivity | Matrix Suitability |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Structural Elucidation of Pure Compound | Moderate | Low | Pure or highly concentrated samples |
| HPLC-UV | Separates compounds based on polarity, with detection via UV absorbance. | Purity assessment of synthetic batches | Low to Moderate | Moderate | Simple mixtures, purified samples |
| HPLC-HRMS (e.g., Q-TOF) | Separates compounds by chromatography; provides high-resolution mass data for identification. | Identification in complex mixtures (e.g., plant extracts) biorxiv.org | High | High | Complex (e.g., Plant Tissue) |
| LC-MS/MS (Proposed) | Chromatographic separation followed by mass analysis of specific precursor-product ion transitions. | Targeted quantification in biological fluids | Very High | Very High | Complex (e.g., Plasma, Serum, Urine) |
| GC-MS (Proposed) | Separation of volatile compounds followed by mass analysis (may require derivatization). | Quantification of volatile derivatives | High | High | Environmental samples, specific matrices |
Progress in these analytical areas is fundamental to unlocking a deeper understanding of this compound's role in biological systems and its potential applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
